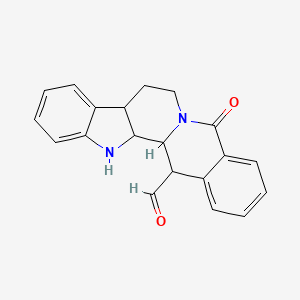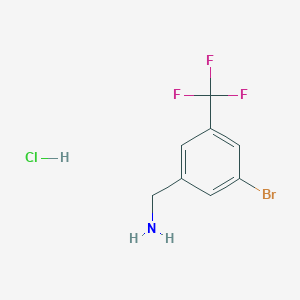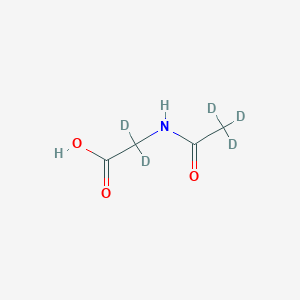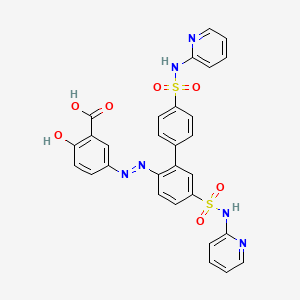
5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a biphenyl group, a diazenyl group, a hydroxy group, and a carboxylic acid group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the biphenyl group could be formed through a coupling reaction such as the Suzuki-Miyaura reaction . The diazenyl group could be introduced through a diazotization reaction, and the carboxylic acid group could be formed through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The biphenyl group would likely introduce a degree of rigidity into the structure, while the diazenyl group could potentially introduce some conformational flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the diazenyl group could potentially undergo reduction reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the biphenyl group could make the compound relatively non-polar .Scientific Research Applications
GABA A Receptor Modulation
The structural resemblance of the compound to fused imidazopyridine heterocyclic ring systems suggests potential therapeutic significance as GABA A receptor positive allosteric modulators . This application is crucial in the development of treatments for neurological disorders where GABAergic signaling is affected.
Proton Pump Inhibition
Research indicates that derivatives of imidazopyridine, which share structural similarities with 9Q73VA76OF, have been effective as proton pump inhibitors . This application is significant for the management of gastrointestinal diseases like gastroesophageal reflux disease (GERD).
Aromatase Inhibition
The compound’s framework has been associated with aromatase inhibitory activity . This is particularly relevant in the treatment of hormone-sensitive cancers, such as certain types of breast cancer, where estrogen plays a key role in tumor growth.
Anti-Inflammatory Applications
Due to the presence of a biphenyl moiety, which is often found in nonsteroidal anti-inflammatory drugs (NSAIDs), 9Q73VA76OF may possess anti-inflammatory properties . This could be beneficial in the development of new medications for inflammatory conditions.
Optoelectronic Device Synthesis
Compounds with a biphenyl group, like 9Q73VA76OF, are of interest for the synthesis of components in optoelectronic devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The electron-donating ability and photovoltaic characteristics of such compounds are valuable for advancements in this field.
Cancer Treatment and Research
The ability of 9Q73VA76OF to influence cellular pathways necessary for the functioning of cancerous cells makes it a candidate for cancer treatment and research . Its potential to act on various enzymes involved in carbohydrate metabolism also opens up avenues for cancer metabolism studies.
Photocatalytic Transformations
The compound’s broad range of redox properties positions it as a potential catalyst in photocatalytic transformations . This application is essential in the field of green chemistry, where photocatalysis is used to create more environmentally friendly chemical reactions.
Nanotechnology and Nanomedicine
Due to its unique physicochemical properties, 9Q73VA76OF may find applications in nanotechnology and nanomedicine . Its structural composition could be utilized in the synthesis of nanoscale products, bio-separations, and as part of advanced nanobiotechnical processes.
Future Directions
properties
IUPAC Name |
2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)-2-[4-(pyridin-2-ylsulfamoyl)phenyl]phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-26-14-9-20(17-24(26)29(37)38)32-33-25-13-12-22(44(41,42)35-28-6-2-4-16-31-28)18-23(25)19-7-10-21(11-8-19)43(39,40)34-27-5-1-3-15-30-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQGJSSMSGNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=N4)N=NC5=CC(=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid | |
CAS RN |
1391062-37-5 | |
| Record name | 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



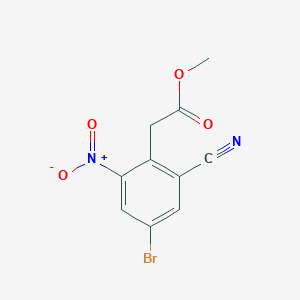
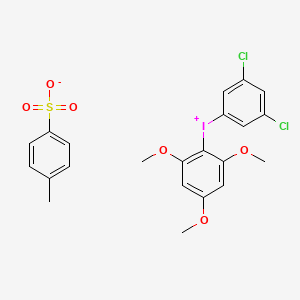
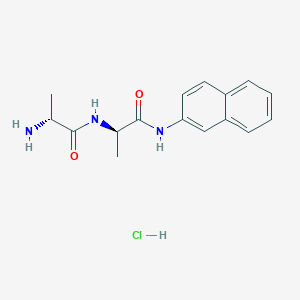
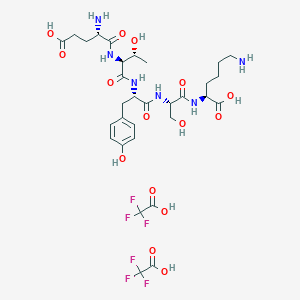
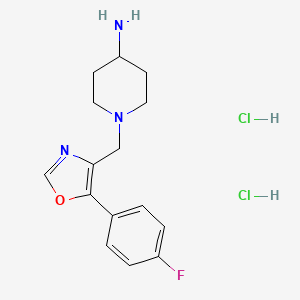
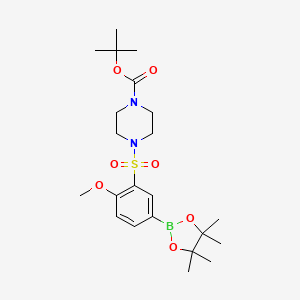
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)
